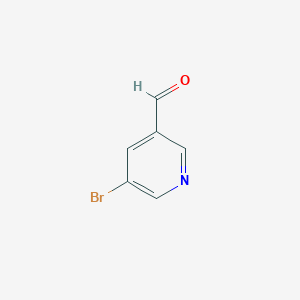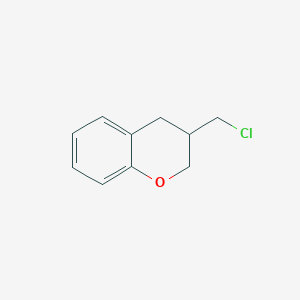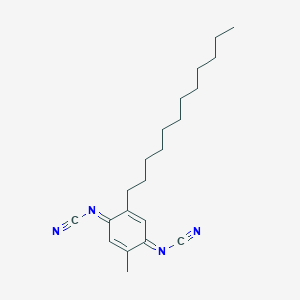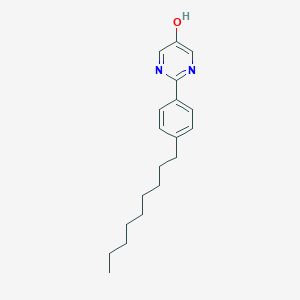
2-(4-Nonylphenyl)pyrimidin-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nonylphenyl)pyrimidin-5-OL, also known as NP-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on this compound.
作用機序
The mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL is complex and involves multiple pathways. This compound has been shown to modulate the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Additionally, this compound has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability. These effects are thought to be mediated by the interaction of this compound with specific binding sites on these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA-A receptors and ion channels, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the major advantages of using 2-(4-Nonylphenyl)pyrimidin-5-OL in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, the well-established synthesis method for this compound makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-Nonylphenyl)pyrimidin-5-OL. One area of interest is the development of more selective compounds that target specific binding sites on GABA-A receptors. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders should be explored further.
合成法
The synthesis of 2-(4-Nonylphenyl)pyrimidin-5-OL involves the reaction of 4-nonylphenol with cyanoacetic acid and ammonium acetate. The reaction is carried out in the presence of a catalyst and the resulting product is purified by recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
2-(4-Nonylphenyl)pyrimidin-5-OL has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the GABA-A receptor, which is a key target for many drugs used to treat neurological disorders such as anxiety and epilepsy. Additionally, this compound has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
特性
CAS番号 |
119259-53-9 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
2-(4-nonylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3 |
InChIキー |
ABXHJYYXMRWRSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
同義語 |
5-Hydroxy-2-(4-nonylphenyl)-pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



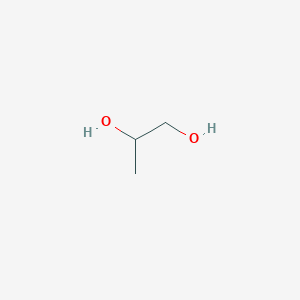
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
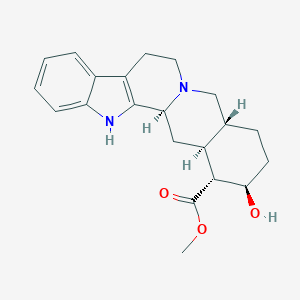
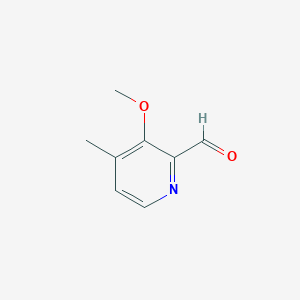

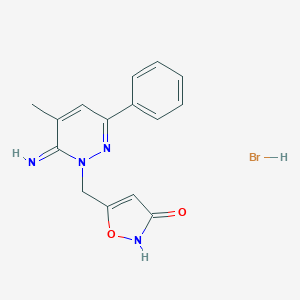


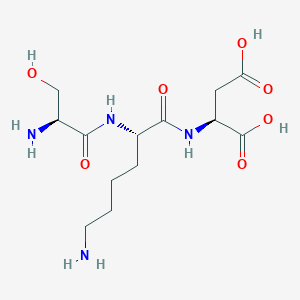
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

